4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17(2)13-5-3-11(4-6-13)15(19)16-9-14(18)12-7-8-20-10-12/h3-8,10,14,18H,9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCCPKFLMCSPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Such compounds can induce apoptosis in cancer cells and have shown efficacy in various cancer models .
Case Study : A study on a related benzamide compound demonstrated significant antitumor effects in clinical settings, where patients exhibited prolonged survival rates when treated with HDAC inhibitors derived from benzamide structures .
2. Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly in enhancing dopaminergic signaling. This mechanism is crucial for developing treatments for neurodegenerative disorders and psychiatric conditions .
Case Study : Research on a related compound indicated that it could increase dopamine release in animal models, suggesting that derivatives of this class may be valuable in treating conditions like Parkinson's disease or schizophrenia .
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of benzamide derivatives, including those structurally related to this compound. These compounds have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study : A series of furan-containing benzamide derivatives were tested against common pathogens, showing varying degrees of antibacterial activity, which could lead to the development of novel antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial in optimizing their biological activity. SAR studies have revealed that modifications to the furan ring and the dimethylamino group significantly influence the compound's potency and selectivity for biological targets.
| Modification | Effect on Activity |
|---|---|
| Furan Substitution | Enhanced antibacterial properties |
| Dimethylamino Group | Increased neuropharmacological effects |
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Phenyl-2-Furohydroxamic Acid (Compound 11, )
- Structural Differences: Replaces the dimethylamino group with a phenyl-hydroxamic acid moiety.
- Functional Impact: The hydroxamic acid group enhances metal-chelating capacity, making it more suitable for antioxidant assays (e.g., DPPH scavenging) compared to the dimethylamino group, which primarily modulates electronic and solubility properties .
3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)ethyl]benzamide (THHEB, )
- Structural Differences : Features three hydroxyl groups on the benzene ring and a 4-hydroxyphenethyl chain.
- Functional Impact: The phenolic hydroxyls confer superior antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging) compared to non-phenolic benzamides. The dimethylamino group in the target compound likely reduces antioxidant efficacy but improves lipophilicity and membrane permeability .
N-(4-Fluorobenzo[d]thiazol-2-yl)benzamide Derivatives ()
- Structural Differences : Substitutes the furan ring with a fluorinated benzothiazole group.
- Functional Impact : The benzothiazole moiety enhances sigma receptor binding (e.g., Kd = 5.80 nM for ³H-pentazocine in DU-145 cells), whereas the furan group in the target compound may prioritize interactions with oxidative stress targets .
Antioxidant Potential
- DPPH Scavenging: THHEB (IC₅₀ = 22.8 μM) outperforms non-phenolic analogs like the target compound, where the dimethylamino group lacks radical-stabilizing hydroxyls. However, the furan ring may contribute to moderate activity via π-π interactions .
- Lipid Peroxidation: The target compound’s activity is expected to lag behind butylated hydroxytoluene (BHT) due to the absence of sterically hindered phenolic groups .
Receptor Binding and Therapeutic Potential
- Sigma Receptor Affinity: Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA) show high tumor uptake (Bmax = 1,930 fmol/mg protein in DU-145 cells), suggesting that the target compound’s dimethylamino and furan groups could be optimized for similar diagnostic or therapeutic applications .
Physicochemical Properties
Biological Activity
4-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and cancer therapy. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 278.31 g/mol
- CAS Number : 1396573-12-8
Research indicates that compounds similar to this compound may influence various biological pathways:
-
Cardiovascular Effects :
- A study evaluated the effects of a related compound, 4-hydroxy-furanyl-benzamide, on heart failure using an ischemia-reperfusion injury model. The results demonstrated a significant reduction in infarct area and left ventricular pressure (LVP), suggesting that these compounds may activate M-muscarinic receptors and nitric oxide synthase enzymes, leading to improved cardiac function .
- Cancer Therapeutics :
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of benzamide derivatives, including this compound:
Case Studies
-
Cardiovascular Application :
- In a controlled experiment using isolated rat hearts, administration of the 4-hydroxy-furanyl-benzamide derivative resulted in a significant decrease in LVP, indicating enhanced cardiac performance under ischemic conditions. The protective effects were negated by specific receptor antagonists, confirming the involvement of muscarinic receptors .
- Cancer Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
